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molecular formula C19H34O2Si B8571638 (4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dipropylphenyl)methanol CAS No. 137421-55-7

(4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dipropylphenyl)methanol

Cat. No. B8571638
M. Wt: 322.6 g/mol
InChI Key: DWSWNGWLPPWIGX-UHFFFAOYSA-N
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Patent
US05246944

Procedure details

Lithium aluminum hydride (9 mL of a 1M solution in THF) was added cautiously to a solution of the product of Step D at 0° C., and the reaction mixture was stirred overnight. Ethyl acetate was added to the mixture, cooled to 0° C. and treated with cold 1N HCl. After separating the organic phase, the aqueous phase was extracted with a mixture of ethyl acetate-ether-dichloromethane. The combined organic extracts were dried and concentrated. The concentrated material was purified by flash column chromatography using 20% ethyl acetate in hexane to afford 4.2 g (92%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Si:7]([O:14][C:15]1[C:24]([CH2:25][CH2:26][CH3:27])=[CH:23][C:18]([C:19](OC)=[O:20])=[CH:17][C:16]=1[CH2:28][CH2:29][CH3:30])([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:9])[CH3:8].C(OCC)(=O)C.Cl>C1COCC1>[Si:7]([O:14][C:15]1[C:16]([CH2:28][CH2:29][CH3:30])=[CH:17][C:18]([CH2:19][OH:20])=[CH:23][C:24]=1[CH2:25][CH2:26][CH3:27])([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C(=O)OC)C=C1CCC)CCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with a mixture of ethyl acetate-ether-dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated material was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(CO)C=C1CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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